molecular formula C17H25N3O5S B2853686 2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide CAS No. 2380144-40-9

2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide

Cat. No.: B2853686
CAS No.: 2380144-40-9
M. Wt: 383.46
InChI Key: KJZYTDJENOQYCK-UHFFFAOYSA-N
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Description

2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide is an organic compound that belongs to the class of phenylmorpholines These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions. The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide is unique due to its specific structural features, such as the presence of a morpholine ring and a cyclobutyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-24-15-4-3-13(11-14(15)16(18)21)26(22,23)19-12-17(5-2-6-17)20-7-9-25-10-8-20/h3-4,11,19H,2,5-10,12H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZYTDJENOQYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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